3-Hydroxy-4H-pyran-4-one
Overview
Description
3-Hydroxy-4H-pyran-4-one is a heterocyclic compound that is a structural constituent of various natural and synthetic compounds. It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms, with the additional functionalities of a hydroxyl group and a ketone group on the ring. This compound and its derivatives are of significant interest due to their wide-ranging biological activities and applications in medicinal chemistry, food industry, cosmetics, and chemical industry .
Synthesis Analysis
The synthesis of derivatives of 3-Hydroxy-4H-pyran-4-one can be achieved through various methods. One approach involves a one-pot multi-component procedure using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a catalyst for the synthesis of pyrano[3,2-c]chromen-5(4H)-ones, which is an eco-friendly method with high purity of the desired products . Another method utilizes ultrasound-mediated condensation for the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, offering advantages such as shorter reaction times and higher yields . Additionally, the cyclisation of 5-hydroxy-1,3-diketones to 2,3-dihydro-4H-pyran-4-ones mediated by indium(III) chloride has been reported to be highly efficient and temperature-dependent .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4H-pyran-4-one derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecules. For instance, the synthesis of 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones involves a regioselective cascade reaction, and the antioxidant activity of these compounds is influenced by the nature and number of chromone substituents . A second monoclinic polymorph of a related compound has been reported, with the structure showing intramolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of 3-Hydroxy-4H-pyran-4-one derivatives allows for various chemical transformations. For example, a simple synthesis of 2-hydrazinylidene-3-hydroxy-4H-furo[3,2-c]pyran-4-ones has been described, which involves an addition reaction under mild conditions . The transformation of the hydroxyl group into an acyl group in the synthesis of 3,4-diacyl-2H-pyran-2-ones demonstrates the formation of a new carbon-carbon bond . Moreover, the use of H6P2W18O62·18H2O as a catalyst for the synthesis of pyrano[4,3-b]pyran derivatives in water highlights the potential for green chemistry approaches .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxy-4H-pyran-4-one derivatives are influenced by their molecular structure. The synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, for example, involved quantum-chemical calculations to determine stable conformations, revealing that the stable conformers are in the "chair" conformation with variations in the positioning of hydroxymethyl substituents . These conformations and the presence of intramolecular hydrogen bonds can significantly affect the compound's dipole moment and overall stability.
Scientific Research Applications
Synthesis of New Chelating Compounds
3-Hydroxy-4H-pyran-4-one has been used to synthesize new chelating compounds like 6-(cholyloxymethyl)-3-hydroxy-4H-pyran-4-one and 6-[N-(1-phenylethyl)succinamoyloxymethyl]-4H-pyran-4-one. These compounds were derived from cholic acid and N-(1-phenylethyl)succinamic acid, showing its utility in creating chelators through a solid/liquid phase-transfer procedure (Mischie et al., 2002).
Role in Synthesizing Medicinal Compounds
3-Hydroxy-4H-pyran-4-one serves as a substrate for synthesizing dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives, which have wide-ranging biological activities and applications in medicinal chemistry (Borah et al., 2021).
Use in Green Chemistry
The compound has been utilized in the synthesis of various derivatives like 2-amino-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, showcasing its role in eco-friendly synthesis methods, including reactions in water and using green catalysts (Sadeghi et al., 2014).
Electrocatalytic Applications
Electrocatalytic transformations using 3-Hydroxy-4H-pyran-4-one have been explored to create pyrano[4,3-b]pyran derivatives, indicating its potential in electrocatalytic processes for biomedical applications (Elinson et al., 2013).
Mosquito Larvicidal Potential
Research has demonstrated the mosquito larvicidal potential of derivatives like hydroxy-2-methyl-4H-pyran-4-one, indicating its usefulness in pest control and public health (Ali & Venugopalan, 2019).
Synthesis of Heterocyclic Compounds
The compound is involved in synthesizing diverse heterocyclic compounds, such as 4H-chromene, 4H-pyran, and oxepine derivatives, demonstrating its versatility in organic synthesis (Kazemi et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-hydroxypyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYIMQVTPXPUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060091 | |
Record name | 4H-Pyran-4-one, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4H-pyran-4-one | |
CAS RN |
496-63-9 | |
Record name | 3-Hydroxy-4-pyrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyromeconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4H-pyran-4-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4H-Pyran-4-one, 3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4H-Pyran-4-one, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXY-4H-PYRAN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0G2X46R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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